molecular formula C23H18ClNO4 B6525211 N-(3-chlorophenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide CAS No. 929389-57-1

N-(3-chlorophenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide

Cat. No.: B6525211
CAS No.: 929389-57-1
M. Wt: 407.8 g/mol
InChI Key: VWPMZEDUDABNHG-UHFFFAOYSA-N
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Description

The compound “N-(3-chlorophenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide” is a complex organic molecule that contains several functional groups. It has a benzofuran core, which is a type of aromatic heterocycle, with a carboxamide group attached at the 3-position. The carboxamide nitrogen is further substituted with a 3-chlorophenyl group. Additionally, there are methoxy groups attached to the 2- and 5-positions of the benzofuran ring, and the 4-position of the phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzofuran and phenyl), a carboxamide group, and ether linkages (methoxy groups). These functional groups could engage in various types of intermolecular interactions, such as pi-stacking, hydrogen bonding, and dipole-dipole interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the methoxy groups could be cleaved under acidic conditions, or the amide bond could be hydrolyzed. The aromatic rings could also participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of aromatic rings and ether linkages would likely make it relatively non-polar and potentially soluble in organic solvents. The carboxamide group could participate in hydrogen bonding, which could influence its solubility in polar solvents .

Properties

IUPAC Name

N-(3-chlorophenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO4/c1-27-17-8-6-14(7-9-17)22-21(19-13-18(28-2)10-11-20(19)29-22)23(26)25-16-5-3-4-15(24)12-16/h3-13H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPMZEDUDABNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OC)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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